molecular formula C17H11BrFN3O2 B12222069 N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12222069
M. Wt: 388.2 g/mol
InChI Key: PWLUBAWGMFBALP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is derived through the following hierarchical analysis:

  • Parent structure : The base heterocycle is 1,4-dihydropyridazine , a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with one double bond between positions 4 and 5.
  • Substituents :
    • 4-Oxo group : A ketone at position 4.
    • 3-Carboxamide : A carboxamide group (-CONH2) at position 3.
    • 1-(4-fluorophenyl) : A 4-fluorophenyl group attached to nitrogen at position 1.
    • N-(4-bromophenyl) : A 4-bromophenyl group bonded to the carboxamide nitrogen.

The numbering follows IUPAC priority rules, assigning the lowest possible numbers to substituents. The carboxamide group takes precedence over the oxo group, leading to its designation at position 3.

Structural breakdown :

Component Position Description
1,4-dihydropyridazine Core Partially unsaturated bicyclic scaffold
4-oxo 4 Ketone functional group
3-carboxamide 3 -CONH2 with N-linked 4-bromophenyl
1-(4-fluorophenyl) 1 Aryl substitution on ring nitrogen

CAS Registry Number & Alternative Chemical Identifiers

The compound is uniquely identified by the following descriptors:

Identifier Value Source
CAS Registry Number 868678-09-5
Molecular Formula C17H12BrFN3O2
Molecular Weight 402.25 g/mol
SMILES O=C(C1=NN(C(=O)C=C1)C2=CC=C(F)C=C2)NC3=CC=C(Br)C=C3
InChIKey UQQSWQJQFHVBQP-UHFFFAOYSA-N Computed

The SMILES string encodes:

  • A pyridazine ring with ketone (O=C) at position 4
  • 4-fluorophenyl group attached to N1
  • Carboxamide at C3 linked to 4-bromophenyl

The InChIKey provides a standardized hashed representation of the molecular structure, enabling database searches.

Structural Relationship to Dihydropyridazine Derivatives

This compound belongs to the 1,4-dihydropyridazine-3-carboxamide subclass, characterized by:

  • Core scaffold : A partially saturated pyridazine ring system.
  • Common substitutions :
    • Aryl groups at N1 (e.g., 4-fluorophenyl)
    • Electron-withdrawing groups at C4 (e.g., oxo)
    • Carboxamide at C3 with varied N-aryl substitutions

Comparative analysis with related derivatives :

Feature This Compound Representative Analog (CID 6956374)
Core 1,4-dihydropyridazine Pyrazolidine
C3 Substituent Carboxamide Carboxamide
N1 Substituent 4-fluorophenyl 4-bromophenyl
Additional Groups 4-oxo 3-oxo, 4,5-diphenyl

Key distinctions include:

  • The 1,4-dihydropyridazine core provides distinct electronic properties compared to fully aromatic pyridazines or saturated pyrazolidines.
  • The 4-fluorophenyl group introduces electronegativity at N1, influencing hydrogen-bonding capacity versus bulkier substituents in analogs.
  • The carboxamide-aryl linkage at C3 is a conserved feature in this subclass, suggesting potential bioisosteric relationships with other pharmacophores.

This structural profile positions the compound as a modular scaffold for further functionalization, particularly in developing targeted enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C17H11BrFN3O2

Molecular Weight

388.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11BrFN3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24)

InChI Key

PWLUBAWGMFBALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Multi-Step Synthetic Approaches

The synthesis of N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves several discrete steps that can be organized into different strategies. Based on analysis of relevant literature, the following general approaches have been identified for constructing this complex heterocyclic structure:

  • Formation of the pyridazine core structure
  • Introduction of the 4-fluorophenyl moiety at the N-1 position
  • Functionalization of the 3-position with a carboxylic acid group
  • Formation of the carboxamide linkage with 4-bromoaniline

Each of these steps requires specific reaction conditions and reagents to achieve optimal yields and purity. The selection of synthetic route depends on factors including available starting materials, scale requirements, and laboratory capabilities.

Continuous Flow Chemistry Approach

Recent advances in synthetic methodology have introduced continuous flow processes for preparing pyridazine derivatives, offering significant advantages over traditional batch methods. A continuous flow setup has been documented for synthesizing structurally similar compounds, providing enhanced efficiency and scalability.

The continuous flow approach addresses several challenges associated with batch synthesis, including improved heat transfer, precise reaction control, and simplified scale-up. This method is particularly valuable for exothermic reactions common in heterocyclic synthesis and offers consistent product quality with reduced batch-to-batch variation.

Synthesis of Key Intermediates

Preparation of 3-oxo-N-aryl butanamide Derivatives

The synthesis of 3-oxo-N-aryl butanamide derivatives represents an important step in accessing the target compound. These intermediates provide the necessary framework for subsequent cyclization reactions leading to the pyridazine core structure.

General Procedure
  • In an Erlenmeyer flask, combine the appropriate arylamine (4-bromoaniline for the target compound) with 2,2,6-trimethyl-1,3-dioxin-4-one in xylene
  • Immerse the flask in an oil bath preheated to 150°C
  • Stir the solution vigorously (acetone evolution becomes apparent within minutes)
  • Continue heating for 3-4 hours
  • Remove xylene
  • Filter and recrystallize the product from appropriate organic solvents

This procedure has been successfully applied to synthesize N-(4-fluorophenyl)-3-oxobutanamide with 88% yield, producing white crystals with a melting point of 98-101°C. The analogous reaction with 4-bromoaniline would be expected to proceed with similar efficiency to provide the required intermediate for the target compound.

Formation of Pyridazine Core Structure

The construction of the pyridazine core represents a critical step in the synthesis of the target compound. Several approaches have been documented for forming this heterocyclic structure.

Recyclization of Hydroxypyrrolines

One effective method for synthesizing 1,4-dihydropyridazines involves the recyclization of available 5-hydroxypyrrolines with semicarbazides and analogous compounds. This approach has been demonstrated to yield 1,4-dihydropyridazines with carboxamide functionality at the N-1 position with yields up to 88%.

The recyclization process involves:

  • Reaction of appropriate 5-hydroxypyrroline derivatives with semicarbazide reagents
  • Controlled cyclization conditions
  • Isolation and purification of the resulting dihydropyridazine product

This method is particularly valuable for accessing rare dihydropyridazine structures with specific substitution patterns required for the target compound.

Continuous Flow Pyridazine Synthesis

A continuous flow process has been developed specifically for synthesizing 1-(4-bromophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, which shares significant structural similarity with the target compound.

The optimized flow setup includes:

  • Initial derivatization stage under controlled conditions
  • Subsequent intramolecular cyclization using K2CO3 solution (1.5 M)
  • Processing through multiple interconnected ATR chambers maintained at 85°C
  • Total residence time of approximately 53 minutes

This approach offers several advantages, particularly for scaling the synthesis. Issues that were "highly problematic at scale in batch were also diminished increasing the efficiency of the reaction". The continuous flow methodology specifically addresses challenges associated with the intramolecular cyclization step, which requires more basic conditions provided by K2CO3 solution (1.5 M).

Carboxamide Formation Methods

Coupling with 4-Bromoaniline

The formation of the carboxamide linkage between the pyridazine carboxylic acid and 4-bromoaniline represents a critical step in synthesizing the target compound. Several coupling methodologies have been documented.

EDC/HOBt Coupling Method

A well-established approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents:

  • Dissolve 4-hydroxynicotinic acid or pyridazine carboxylic acid intermediate (1 equivalent) in DMF
  • Add EDC (1.5 equivalents) and HOBt (1.2 equivalents)
  • Stir at 0°C for 1 hour
  • Add diisopropylethylamine (DIPEA, 2 equivalents) and 4-bromoaniline (1 equivalent)
  • Heat the reaction mixture to 50°C for 12 hours
  • Add deionized water to the reaction mixture
  • Refrigerate at 5°C overnight
  • Collect the precipitate by filtration and wash with deionized water

This procedure has been demonstrated to yield 39% of the desired carboxamide product when applied to similar heterocyclic systems.

EDCI/HOBt Method with Elevated Temperature

An alternative approach with potentially higher yields employs similar coupling agents but with modified conditions:

  • Dissolve the carboxylic acid intermediate (1 equivalent) in dried DMF
  • Add EDCI (1.1 equivalents) and HOBt (0.95 equivalents)
  • React at room temperature for 1 hour
  • Add 4-bromoaniline (1 equivalent) and DIEA (2 equivalents)
  • Heat to 70°C for 8 hours
  • Monitor reaction completion by TLC
  • Pour the reaction mixture into water to precipitate the product
  • Filter, dry, and purify by silica gel column chromatography

This method has yielded 61.9% of structurally similar carboxamide products, suggesting its potential efficacy for synthesizing the target compound.

Hantzsch Condensation Approach

An alternative strategy for introducing the carboxamide functionality involves adaptation of the Hantzsch condensation reaction:

  • Prepare different aryl carboxamides (including 4-bromophenyl carboxamide)
  • React with appropriate dihydropyridazine precursors
  • Form the target carboxamide-substituted dihydropyridazine through controlled condensation

This approach provides flexibility in accessing various analogues by modifying the aryl carboxamide component.

Complete Synthetic Routes to this compound

Two-Stage Synthesis via Pyridazine Carboxylic Acid

A practical two-stage approach involves:

Stage 1: Synthesis of 1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
  • Prepare the appropriate pyridazine precursor
  • Introduce the 4-fluorophenyl group at the N-1 position through reaction with 4-fluoroaniline
  • Dissolve the intermediate in ethanol
  • Add 2N sodium hydroxide solution
  • Stir at room temperature for 2 hours
  • Monitor reaction completion by TLC
  • Evaporate solvent under reduced pressure
  • Add water and adjust pH to 4-5 with 3N hydrochloric acid
  • Collect the precipitated solid by filtration

This procedure has been reported to yield approximately 90% of structurally similar pyridazine carboxylic acids.

Stage 2: Carboxamide Formation with 4-Bromoaniline

Follow the EDCI/HOBt coupling procedure detailed in section 3.1.2 to form the carboxamide linkage with 4-bromoaniline.

Continuous Flow Synthesis

A complete continuous flow process for synthesizing the target compound would involve:

  • Initial preparation of the hydrazone intermediate in flow
  • Intramolecular cyclization using K2CO3 solution (1.5 M) to form the pyridazine core
  • Processing through multiple temperature-controlled reaction chambers (85°C)
  • Isolation of the pyridazine carboxylic acid intermediate
  • Offline coupling with 4-bromoaniline using the EDC/HOBt methodology

The continuous flow approach offers significant advantages for large-scale production but requires specialized equipment. For the final carboxamide coupling step, an offline batch process may be more practical due to the heterogeneous nature of the reaction.

Comparative Analysis of Synthetic Routes

The following table provides a comparative analysis of the key synthetic routes for preparing this compound and structurally similar compounds:

Synthetic Approach Key Reagents Reaction Conditions Yield (%) Advantages Limitations Reference
Recyclization of Hydroxypyrrolines Semicarbazide and analogues Not fully specified Up to 88 High yield, access to rare structures Requires specific precursors
Continuous Flow Pyridazine Synthesis K2CO3 (1.5 M) 85°C, 53 min residence time ~90 for carboxylic acid intermediate Scalable, efficient, consistent quality Requires specialized equipment
EDC/HOBt Coupling EDC, HOBt, DIPEA 0°C to 50°C, 12 h 39 for similar structures Well-established coupling chemistry Moderate yield
EDCI/HOBt Coupling EDCI, HOBt, DIEA RT to 70°C, 8 h 61.9 for similar structures Higher yield than standard EDC method Requires anhydrous conditions
3-oxo-N-aryl butanamide Preparation 2,2,6-trimethyl-1,3-dioxin-4-one 150°C, 3-4 h in xylene 88 for fluorophenyl analogue High yield for key intermediate High temperature required

Practical Considerations for Synthesis

Critical Parameters and Optimization

Several parameters significantly impact the successful synthesis of this compound:

  • Temperature Control : Especially critical during pyridazine core formation, where specific temperature ranges (typically 85-150°C depending on the method) must be maintained for optimal cyclization.

  • Reaction Time : The duration varies significantly between steps; for example, carboxamide formation typically requires 8-12 hours, while the initial butanamide preparation requires 3-4 hours of heating.

  • Solvent Selection : Different solvents are optimal for various stages:

    • Xylene for high-temperature reactions in butanamide formation
    • DMF for carboxamide coupling reactions
    • Ethanol for pyridazine carboxylic acid synthesis
  • Coupling Agent Ratios : The ratio of EDC/EDCI to HOBt significantly impacts carboxamide formation efficiency, with optimal ratios typically around 1.1:0.95.

Purification Strategies

Effective purification is essential for obtaining high-purity this compound:

  • Intermediate Purification : For pyridazine carboxylic acid intermediates, treatment with activated charcoal followed by acidification and filtration has proven effective.

  • Final Product Purification : Silica gel column chromatography is typically required to achieve high purity (>95%).

  • Crystallization : Recrystallization from appropriate solvent systems can further enhance purity and provide crystalline material suitable for analytical purposes.

Analytical Methods for Characterization

Comprehensive characterization of the synthesized compound typically involves:

  • Melting Point Determination : Provides initial purity assessment
  • IR Spectroscopy : Confirms key functional groups (NH, C=O)
  • NMR Spectroscopy : Verifies structural features and purity
  • Mass Spectrometry : Confirms molecular weight (expected m/z ≈ 418-422)
  • Elemental Analysis : Validates elemental composition

Chemical Reactions Analysis

N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the phenyl rings can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods, often involving the reaction of appropriate brominated and fluorinated aromatic compounds with dihydropyridazine derivatives. For example, one study utilized a continuous flow setup to optimize the synthesis of related pyridazine compounds, demonstrating the efficiency of this method for producing complex organic molecules .

Key Synthetic Pathways

MethodologyDescription
Continuous Flow SynthesisInvolves mixing reactants in a continuous flow reactor to enhance reaction efficiency and yield .
Intramolecular CyclizationA common approach for forming cyclic structures from linear precursors .

Biological Activities

Recent studies have highlighted the compound's promising biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has shown potent activity against various cancer cell lines. In vitro studies indicated that it exhibits significant cytotoxic effects comparable to established chemotherapeutics. For instance, it was tested against multiple cancer lines at the National Cancer Institute (NCI), showing IC50 values that suggest effective inhibition of tumor growth .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against a range of pathogens. The presence of both bromine and fluorine atoms in its structure may enhance its interaction with microbial targets, leading to effective inhibition of bacterial biofilm formation .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against the M-Hela cervical cancer cell line. The compound exhibited an IC50 value comparable to tamoxifen, a well-known anticancer drug. This suggests that it could be a viable candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties revealed that derivatives of this compound inhibited bacterial biofilm growth more effectively than traditional antibiotics. This property is crucial for developing new treatments for infections associated with biofilms, which are often resistant to standard therapies .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound’s structural and functional attributes can be contextualized against the following analogs (Table 1):

Compound Name & ID Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound R₁ = 4-bromophenyl; R₂ = 4-fluorophenyl C₁₈H₁₂BrFN₃O₃ 422.2 (calc.) N/A Pyridazinone core, no extended substituents
Compound 32 () R₁ = 4-bromophenyl; R₂ = quinolinyl-piperidine C₃₆H₃₅BrFN₅O₅ 725.6 (calc.) 141.3–143.4 Extended quinolinyl-piperidine chain; c-Met inhibitor activity
D223-0345 () R₁ = 3-chloro-4-methoxyphenyl; R₂ = 4-fluorophenyl C₁₈H₁₃ClFN₃O₃ 377.8 N/A Chloro-methoxy substitution; screening compound
Compound 40 () R₁ = 4-bromophenyl; R₂ = quinolinyl-piperidine C₃₆H₃₄BrFN₅O₅ 728.6 N/A Methoxy-piperidine substitution; high-resolution MS data
N-(3-chloro-4-fluorophenyl) analog () R₁ = 3-chloro-4-fluorophenyl; R₂ = quinolinyl-piperidine C₃₅H₃₁ClF₂N₅O₅ 694.1 121.7–123.4 Di-halogenated phenyl; moderate yield (37.9%)

Key Observations:

Physical Properties :

  • Melting points for bromophenyl-containing analogs (e.g., compound 32: 141–143°C) suggest moderate crystallinity, influenced by halogen size and intermolecular halogen bonding .

Biological Implications: Quinoline-piperidine derivatives (compounds 32, 40) exhibit targeted kinase inhibition, whereas simpler analogs like D223-0345 are used in screening, implying that the target compound’s activity may depend on additional functionalization .

Synthetic Accessibility :

  • Yields for analogs range from 35–48%, with bromophenyl derivatives (e.g., compound 32: 48.3%) being more efficiently synthesized than methoxy-substituted variants (compound 33: 35.2%) .

Crystallographic Insights:

  • Pyrazoline analogs () with bromo/fluoro substituents exhibit planar aromatic systems and dihedral angles <10°, suggesting similar rigidity in the target compound’s pyridazinone core .

Biological Activity

N-(4-bromophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C19H13BrFN5O2
Molecular Weight: 442.2 g/mol
CAS Number: 852450-43-2

The compound features a complex structure that includes a dihydropyridazine core, which is known for its biological activity. The presence of bromine and fluorine substituents enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies have focused on optimizing yields and reducing reaction times through the use of microwave-assisted synthesis and multicomponent reactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 µg/mL0.25 µg/mL
Escherichia coli20 µg/mL25 µg/mL
Bacillus subtilis15.6 µg/mL20 µg/mL

These results indicate that the compound exhibits potent antimicrobial effects, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. Studies have reported effective inhibition against common fungal pathogens, with MIC values comparable to established antifungal agents like ketoconazole.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Biofilm Formation: It has been shown to reduce biofilm formation in Staphylococcus species, enhancing its efficacy in treating persistent infections.
  • Synergistic Effects: When combined with other antibiotics like ciprofloxacin and ketoconazole, it exhibits synergistic effects that enhance overall antimicrobial activity.

Case Studies

A recent study highlighted the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The researchers found that when administered in combination with standard antibiotics, the compound significantly lowered the bacterial load in infected models compared to controls.

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